Cas no 1494527-05-7 ((2-methyl-4-propoxyphenyl)methanamine)

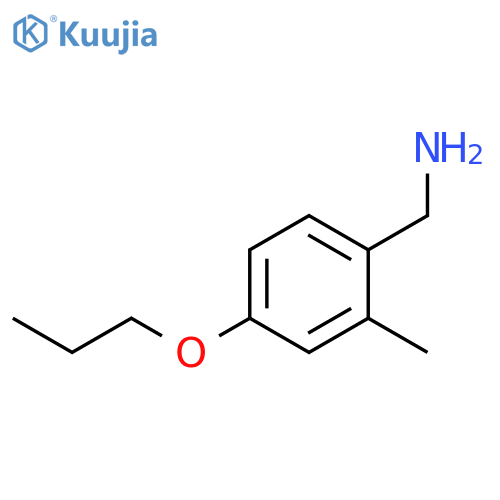

1494527-05-7 structure

商品名:(2-methyl-4-propoxyphenyl)methanamine

(2-methyl-4-propoxyphenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (2-methyl-4-propoxyphenyl)methanamine

-

- インチ: 1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3

- InChIKey: OGNCHXHDJGOEHL-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=CC=C(OCCC)C=C1C

計算された属性

- せいみつぶんしりょう: 179.131

- どういたいしつりょう: 179.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2A^2

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 290.6±25.0 °C at 760 mmHg

- フラッシュポイント: 127.7±16.4 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

(2-methyl-4-propoxyphenyl)methanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-methyl-4-propoxyphenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M325393-100mg |

(2-Methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 100mg |

$ 295.00 | 2022-06-02 | ||

| Enamine | EN300-175087-1.0g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 1g |

$800.0 | 2023-05-26 | |

| TRC | M325393-50mg |

(2-Methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 50mg |

$ 185.00 | 2022-06-02 | ||

| Aaron | AR01BDPY-2.5g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 2.5g |

$2181.00 | 2025-02-09 | |

| 1PlusChem | 1P01BDHM-100mg |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 100mg |

$343.00 | 2025-03-19 | |

| A2B Chem LLC | AW09514-5g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 5g |

$2475.00 | 2024-04-20 | |

| A2B Chem LLC | AW09514-500mg |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 500mg |

$692.00 | 2024-04-20 | |

| Enamine | EN300-175087-5.0g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 5g |

$2318.0 | 2023-05-26 | |

| Enamine | EN300-175087-10.0g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 10g |

$3438.0 | 2023-05-26 | |

| Enamine | EN300-175087-0.1g |

(2-methyl-4-propoxyphenyl)methanamine |

1494527-05-7 | 95% | 0.1g |

$277.0 | 2023-09-20 |

(2-methyl-4-propoxyphenyl)methanamine 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1494527-05-7 ((2-methyl-4-propoxyphenyl)methanamine) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量